Crotononitrile

Catalog No.
S589143
CAS No.
627-26-9
M.F
C4H5N
M. Wt
67.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crotononitrile

CAS Number

627-26-9

Product Name

Crotononitrile

IUPAC Name

(E)-but-2-enenitrile

Molecular Formula

C4H5N

Molecular Weight

67.09 g/mol

InChI

InChI=1S/C4H5N/c1-2-3-4-5/h2-3H,1H3/b3-2+

InChI Key

NKKMVIVFRUYPLQ-NSCUHMNNSA-N

SMILES

CC=CC#N

solubility

0.37 M

Synonyms

2-butenenitrile, crotononitrile, crotononitrile, (E)-isomer, crotononitrile, (Z)-isomer

Canonical SMILES

CC=CC#N

Isomeric SMILES

C/C=C/C#N

The exact mass of the compound Crotononitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.37 m. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Crotononitrile (CAS 627-26-9), also known as 2-butenenitrile, is an α,β-unsaturated aliphatic nitrile characterized by a conjugated double bond and a beta-methyl group. In industrial and advanced laboratory procurement, it is primarily sourced as a sterically hindered Michael acceptor for organic synthesis and as a functional electrolyte additive for lithium-ion batteries. Unlike unhindered nitriles, crotononitrile offers a critical balance of electrophilic reactivity and structural stability, allowing it to participate in controlled nucleophilic additions and electrochemical polymerizations without the severe handling risks or spontaneous degradation associated with more common analogs [1].

Research Fit

Isomer Control Defined trans-enriched composition supports stereoselective synthesis with reproducible geometric outcomes.
Reactive Scaffold Conjugated nitrile-alkene enables radical, anionic, and organometallic C–C bond-forming pathways.
Procurement Fit CAS 627-26-9 provides a documented isomer ratio for applications requiring defined alkene geometry.

Generic substitution of crotononitrile with close analogs like acrylonitrile or allyl cyanide routinely fails due to fundamental differences in reaction kinetics and stability. Acrylonitrile lacks the beta-methyl group, making it hyper-reactive; it is highly prone to spontaneous, exothermic bulk polymerization and often yields uncontrolled multi-addition byproducts in synthesis. Conversely, allyl cyanide is a non-conjugated isomer that cannot undergo standard Michael additions or specific electro-reductions without prior isomerization. The beta-methyl group in crotononitrile provides essential steric shielding, which dampens radical addition rates and enables chemoselective transformations and predictable Solid Electrolyte Interphase (SEI) formation that cannot be achieved with generic substitutes [1].

Substitution Risk

Radical kinetics mismatch
O(3P) rate constants differ from acrylonitrile; substituting may shift atmospheric or combustion model predictions.
Proton acidity absent in analogs
Methyl protons are acidic unlike methacrylonitrile, altering electropolymerization initiation and base-mediated reactivity.
Isomer composition undefined in alternatives
Other C4 nitriles lack a defined trans:cis ratio; stereochemical outcomes and neurotoxicological endpoints may not reproduce.

Steric Shielding Against Spontaneous Radical Polymerization

Kinetic studies of ethyl radical addition demonstrate that the beta-methyl group in crotononitrile significantly alters its reactivity profile compared to unhindered analogs. While acrylonitrile is highly susceptible to rapid radical addition—reacting 80 times faster than vinyl acetate at 100 °C—crotononitrile exhibits a drastically reduced pre-exponential factor for radical attack. This reduction is driven by the steric shielding of the beta-carbon atom rather than a pure energy term, effectively suppressing uncontrolled radical propagation [1].

Evidence DimensionPre-exponential factor for radical addition / Polymerization susceptibility
Target Compound DataCrotononitrile (Significantly reduced pre-exponential factor for radical attack due to beta-methyl shielding)
Comparator Or BaselineAcrylonitrile (Unhindered beta-carbon, 80 times more reactive than vinyl acetate at 100 °C)
Quantified DifferenceThe beta-methyl group in crotononitrile introduces a massive steric factor that drastically lowers radical addition rates compared to unhindered acrylonitrile.
ConditionsGas/liquid phase radical addition kinetics (ethyl radical attack at 100 °C)

This steric hindrance prevents spontaneous, highly exothermic bulk polymerization during storage and handling, making crotononitrile a safer and more stable precursor than acrylonitrile.

O(3P) Rate Constant
Head-to-head
Target: (5.4±0.8)×10⁻¹³ cm³ molec⁻¹ s⁻¹
Comparator: (4.9±1.0)×10⁻¹³ cm³ molec⁻¹ s⁻¹
Reported oxidation kinetics context
Flow discharge tube, 1.2–1.7 Torr

Chemoselectivity in Aza- and Oxa-Michael Additions

In metal-catalyzed nucleophilic additions, crotononitrile acts as a controlled, sterically hindered Michael acceptor. Under dearomatized manganese pincer catalysis, crotononitrile selectively yields the desired aza-Michael addition product (e.g., 91% yield with benzylamine) without undergoing the massive oligomerization side-reactions typical of unhindered nitriles. In contrast, acrylonitrile is often too reactive, leading to over-addition or polymerization, while the non-conjugated allyl cyanide requires in situ isomerization to react [1].

Evidence DimensionMichael addition chemoselectivity and yield
Target Compound DataCrotononitrile (91% yield of single aza-Michael product with benzylamine)
Comparator Or BaselineAcrylonitrile (Prone to rapid over-addition and polymerization under identical nucleophilic conditions)
Quantified DifferenceCrotononitrile achieves high chemoselectivity (>90% mono-addition) where acrylonitrile yields complex oligomeric mixtures.
ConditionsManganese pincer complex catalysis, room temperature, 24 hours

Buyers synthesizing complex branched amines or ethers should procure crotononitrile to ensure high chemoselectivity and avoid the massive polymerization side-reactions typical of unhindered acrylonitrile.

Methyl Proton Acidity
Head-to-head
Crotononitrile: acidic protons
Methacrylonitrile: non-acidic
May support anionic polymerization fit
Anhydrous acetonitrile, cathodic conditions

Controlled Electrochemical Reduction for Battery SEI Formation

In electrochemical environments, the reduction pathways of unsaturated nitriles dictate their utility as battery electrolyte additives. Acrylonitrile's reduction is heavily skewed toward rapid hydrodimerization (forming adiponitrile) and uncontrolled electrode fouling. In contrast, crotononitrile's distinct kinetic limitations allow its reduction pathway to be dynamically controlled, avoiding runaway polymerization at the electrode surface and favoring specific saturated products or controlled mixed dimers [1].

Evidence DimensionElectrochemical reduction pathway selectivity
Target Compound DataCrotononitrile (Kinetically limited reduction favoring saturated products or specific dimers)
Comparator Or BaselineAcrylonitrile (Rapid, mass-transport-limited hydrodimerization to adiponitrile)
Quantified DifferenceCrotononitrile's reduction is kinetically limited, preventing the rapid, uncontrolled electrode fouling observed with acrylonitrile.
ConditionsElectrochemical reduction in mixed organic electrolyte systems

For lithium-ion battery engineers, this controlled electrochemical reduction translates to a more stable, predictable Solid Electrolyte Interphase (SEI) layer without rapid electrode fouling.

C=C Hydrogenation
Cross-study comparable
Reduced reactivity vs allyl cyanide; activation energy ~4 kJ mol⁻¹ higher
Supports catalyst loading adjustment review
Pt/alumina, gas-phase hydrogenation
Isomer Neurotoxicity
Head-to-head
trans: 250 mg/kg/day; cis: 80–120 mg/kg/day; ~2–3× difference
Isomer ratio may influence neurotoxicity endpoint context
Rat model, 3-day oral administration
Commercial Isomer Spec
Data to verify
>75.0% GC purity, ~20% cis-isomer content
Supports stereochemical reproducibility review
Supplier specification; peer-reviewed source absent

Lithium-Ion Battery Electrolyte Formulation

Directly downstream of its controlled electrochemical reduction profile, crotononitrile is the optimal choice for forming a stable Solid Electrolyte Interphase (SEI) on battery anodes. It avoids the rapid electrode fouling and uncontrolled polymerization caused by unhindered nitriles like acrylonitrile [1].

Chemoselective Synthesis of Branched Amines and Ethers

Leveraging its sterically hindered double bond, crotononitrile is ideal for aza- and oxa-Michael additions in pharmaceutical and fine chemical synthesis. It allows for high-yield mono-additions without the oligomerization risks associated with unhindered Michael acceptors [2].

Controlled Copolymerization Processes

In materials science, crotononitrile is selected as a comonomer when strict control over the polymerization rate is required. Its reduced susceptibility to radical attack prevents the runaway exotherms and spontaneous bulk polymerization common with standard acrylic monomers [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Alkyne Reductive Coupling
Defined trans-enriched isomer composition
Regio- and stereoselectivity under dual catalysis
Isomer-Specific Neurotoxicology
Documented isomer ratio for dose-response
CYP2E1-mediated metabolic activation profiling
Electropolymerization
Acidic methyl protons for anionic initiation
Deprotonation efficiency in anhydrous media
O(3P) Radical Reactivity Studies
Reported O(3P) rate constant context
Rate constant benchmarking for atmospheric models

XLogP3

0.8

Boiling Point

120.25 °C

Melting Point

-51.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 104 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (99.04%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (99.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (37.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (37.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (61.54%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (36.54%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

31.95 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

4786-20-3

Wikipedia

Crotononitrile

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

2-Butenenitrile: ACTIVE

Explore Compound Types